molecular formula C18H19N7O2 B2739513 N-(4-cyanophenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide CAS No. 1251599-13-9

N-(4-cyanophenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide

Cat. No.: B2739513
CAS No.: 1251599-13-9
M. Wt: 365.397
InChI Key: ISUPPFVEBGCGRN-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a complex organic compound that belongs to the class of triazolopyrazine derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of the triazolo[4,3-a]pyrazine core in the structure imparts unique chemical and biological properties to the compound.

Properties

IUPAC Name

N-(4-cyanophenyl)-2-[8-[methyl(propyl)amino]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O2/c1-3-9-23(2)16-17-22-25(18(27)24(17)10-8-20-16)12-15(26)21-14-6-4-13(11-19)5-7-14/h4-8,10H,3,9,12H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUPPFVEBGCGRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C)C1=NC=CN2C1=NN(C2=O)CC(=O)NC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide typically involves multi-step synthetic routes. One common approach is the cyclization of appropriate precursors to form the triazolopyrazine core, followed by functionalization to introduce the desired substituents. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. The use of high-throughput screening and process optimization ensures that the compound is produced with consistent quality and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH, and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

N-(4-cyanophenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions .

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazolopyrazine core plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-cyanophenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is unique due to its specific combination of functional groups and the triazolopyrazine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

N-(4-cyanophenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory activities.

Chemical Structure

The compound's structure can be represented as follows:

\text{N 4 cyanophenyl 2 8 methyl propyl amino 3 oxo 2H 3H 1 2 4 triazolo 4 3 a pyrazin 2 yl}acetamide}

This structure incorporates a triazole moiety known for various biological activities.

Antibacterial Activity

Research indicates that derivatives of triazole compounds exhibit notable antibacterial properties. For instance, similar compounds have shown moderate to strong activity against various bacterial strains. In one study, synthesized triazole derivatives demonstrated significant inhibition against Salmonella typhi and Bacillus subtilis, with some compounds achieving IC50 values in the low micromolar range (IC50 < 10 µM) .

Anticancer Activity

Triazole derivatives have been extensively studied for their anticancer effects. Compounds containing the triazole ring have been reported to exhibit cytotoxic activity against several cancer cell lines. For example, a related triazole compound demonstrated an IC50 of 6.2 µM against colon carcinoma HCT-116 cells . This suggests that this compound may also possess similar anticancer properties.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been highlighted in various studies. Triazole derivatives are known to inhibit enzymes such as acetylcholinesterase (AChE) and urease. For instance, some triazole-based compounds have shown strong inhibitory activity against urease with IC50 values significantly lower than standard inhibitors . This suggests that this compound could be a promising candidate for further research in enzyme inhibition.

Study 1: Antibacterial Screening

A recent study synthesized several triazole derivatives and evaluated their antibacterial activity against multiple strains. The results indicated that certain derivatives exhibited strong activity against Bacillus subtilis, with IC50 values ranging from 1.13 µM to 6.28 µM . This highlights the potential of triazole-containing compounds in developing new antibacterial agents.

Study 2: Cytotoxicity Evaluation

In another investigation focusing on anticancer properties, a series of triazole derivatives were tested against human breast cancer cell lines (MCF-7). One compound showed an IC50 value of 27.3 µM against T47D cells . These findings suggest that this compound may also exhibit similar cytotoxic effects.

Summary of Biological Activities

Activity TypeEffectivenessNotable Findings
AntibacterialModerate to StrongEffective against Salmonella typhi and Bacillus subtilis .
AnticancerSignificantIC50 values as low as 6.2 µM against cancer cell lines .
Enzyme InhibitionStrongEffective urease inhibitors with low IC50 values .

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